molecular formula C16H17NO5 B5061633 1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene

1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No. B5061633
M. Wt: 303.31 g/mol
InChI Key: BTRIFMAJWYNGOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex aromatic compounds often involves palladium-catalyzed reactions, functional group transformations, and the construction of heterocycles. For instance, the palladium(0)-catalyzed synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins from bis(methoxycarbonyloxy) butenes and substituted benzene-1,2-diols demonstrates a relevant approach to constructing oxygen-functionalized aromatic compounds with potential similarity to the target molecule (Massacret et al., 1999).

Molecular Structure Analysis

The structural analysis of related compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene reveals the significance of σ(C-Se)-π hyperconjugation effects, which could similarly impact the electronic properties of the target compound. These effects influence the molecular geometry and electronic distribution, crucial for understanding the compound's reactivity and interactions (White & Blanc, 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often leverage the reactivity of functional groups to achieve selective transformations. For example, the nitration and oxidation of 4-methoxyphenol to produce benzoquinone and 4-methoxy-2-nitrophenol under specific conditions provide insight into potential reactive pathways and the influence of substituents on product distribution (Beake et al., 1994).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for practical applications and handling of the compound. While specific data on the compound may not be directly available, studies on similar aromatic compounds provide valuable insights. For example, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde offers comparative data that can be extrapolated to predict the physical characteristics of the target compound (Schäfer et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, can be inferred from related research. The synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, for instance, highlight the potential for functionalized aromatic compounds to exhibit unique optical properties, which could be relevant for materials science applications (Loewe & Weder, 2002).

properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-14-7-9-16(10-8-14)22-12-2-11-21-15-5-3-13(4-6-15)17(18)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRIFMAJWYNGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene

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